molecular formula C8H5Cl2NO3 B14477792 Ethanone, 2,2-dichloro-1-(2-nitrophenyl)- CAS No. 66924-63-8

Ethanone, 2,2-dichloro-1-(2-nitrophenyl)-

Cat. No.: B14477792
CAS No.: 66924-63-8
M. Wt: 234.03 g/mol
InChI Key: ZJBACJYFQBMYBR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2,2-dichloro-1-(2-nitrophenyl)- typically involves the chlorination of 2-nitroacetophenone. The process can be carried out using chlorine gas in the presence of a catalyst such as iron (III) chloride. The reaction is conducted under controlled conditions to ensure the selective chlorination of the acetophenone moiety .

Industrial Production Methods

On an industrial scale, the production of Ethanone, 2,2-dichloro-1-(2-nitrophenyl)- can be achieved through a similar chlorination process, with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2,2-dichloro-1-(2-nitrophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanone, 2,2-dichloro-1-(2-nitrophenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanone, 2,2-dichloro-1-(2-nitrophenyl)- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms may also participate in electrophilic interactions with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 2,2-dichloro-1-(2-nitrophenyl)- is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

66924-63-8

Molecular Formula

C8H5Cl2NO3

Molecular Weight

234.03 g/mol

IUPAC Name

2,2-dichloro-1-(2-nitrophenyl)ethanone

InChI

InChI=1S/C8H5Cl2NO3/c9-8(10)7(12)5-3-1-2-4-6(5)11(13)14/h1-4,8H

InChI Key

ZJBACJYFQBMYBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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